molecular formula C13H15N5O3S2 B5602235 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione

7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5602235
M. Wt: 353.4 g/mol
InChI Key: JBYHXINHJVHHKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar purine derivatives has been explored through various methods, including one-step procedures for creating 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones. These procedures typically involve reactions of 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes in DMF, yielding significant yields (Khaliullin & Klen, 2010). Another approach includes the alkylation of purine derivatives, showcasing the versatility and complexity of synthesis routes for such compounds (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of related purine derivatives has been elucidated using spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry. These techniques affirm the intricate structure of purine compounds, highlighting their complex interactions and potential for diverse reactivity (Goyal, Kaur, Kaur, Gupta, & Gupta, 2023).

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of novel compounds containing thiazolidinedione and purine structures, exploring their biological activities. For instance, Kim et al. (2004) synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo (Kim et al., 2004). Additionally, Khaliullin and Klen (2010) proposed a new one-step procedure for preparing 6,7-dihydro[1,3]thiazolo[2,3-f]purin-2,4(1H,3H)-dione derivatives, showcasing a methodological advancement in the synthesis of complex purine derivatives (Khaliullin & Klen, 2010).

Pharmacological Potential

Several studies have investigated the pharmacological potential of compounds with modifications in the purine ring, aiming at identifying new therapeutic agents. Zygmunt et al. (2015) evaluated a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory properties, revealing significant activity and suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Anti-inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. The study highlighted compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Chemical Transformations and Reactivity

The research also delves into the chemical transformations and reactivity of purine derivatives. Carvalho et al. (2007) detailed the synthesis of 7,8‐dihydropyrimido[5,4‐d]pyrimidines through intramolecular alkylation, expanding the understanding of nucleophilic attacks and cyclization processes in purine chemistry (Carvalho et al., 2007).

Immunotherapeutic Agents

Nagahara et al. (1990) synthesized novel analogues of purine nucleosides in the thiazolo[4,5-d]pyrimidine ring system to explore their immunomodulatory effects. The study identified guanosine analogues with significant immunoactivity, pointing towards potential immunotherapeutic applications (Nagahara et al., 1990).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets to induce their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of the interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring in similar compounds has been found to improve solubility , which could potentially impact the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities , which suggests that this compound could potentially have diverse molecular and cellular effects.

Action Environment

The solubility of similar compounds has been found to be improved by the introduction of a methoxy group to the benzothiazole ring , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.

Future Directions

The development of new thiazole derivatives with enhanced biological activities and lesser side effects is an active area of research . The design and structure–activity relationship of bioactive molecules is a key focus for researchers working on thiazole derivatives .

Biochemical Analysis

Cellular Effects

The effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with purine metabolism enzymes results in the inhibition of nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells . Furthermore, it has been observed to modulate gene expression by binding to transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, with minimal degradation over time. Long-term studies have shown that it can maintain its efficacy in inhibiting enzyme activity and inducing cellular responses for extended periods . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. Low doses have been found to be effective in modulating biochemical pathways without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and adenosine deaminase, which are crucial for purine metabolism . The compound’s presence can alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism. Additionally, it may require specific cofactors for its activity, further influencing its role in metabolic pathways.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to specific proteins.

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. Its activity may vary depending on its localization, with different effects observed in different cellular compartments.

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S2/c1-7-6-22-13(14-7)23-12-15-9-8(18(12)4-5-21-3)10(19)16-11(20)17(9)2/h6H,4-5H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYHXINHJVHHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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